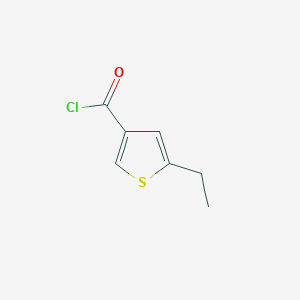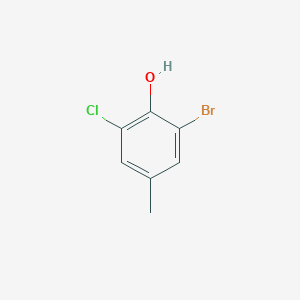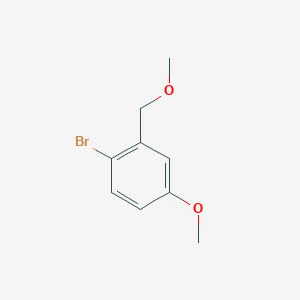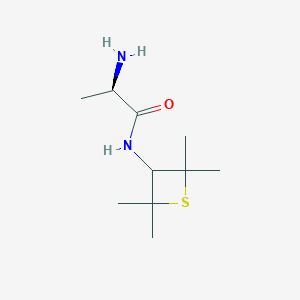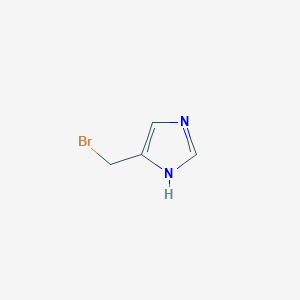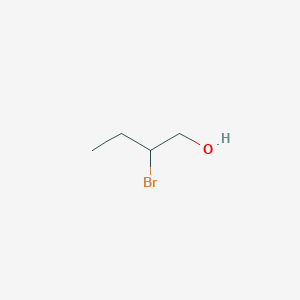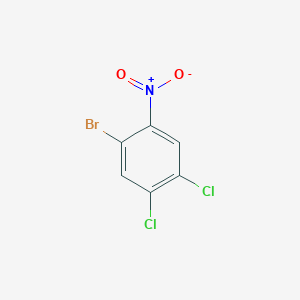
1-Bromo-4,5-dichloro-2-nitrobenzene
Übersicht
Beschreibung
1-Bromo-4,5-dichloro-2-nitrobenzene is a halogenated nitrobenzene derivative, which is a compound of interest in various chemical syntheses and reactions. It is related to other nitrobenzene derivatives that have been studied for their electrochemical properties, reactivity, and potential applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of halogenated nitrobenzenes, such as 1-bromo-4,5-dichloro-2-nitrobenzene, often involves halogenation and nitration reactions. For example, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water has been reported to yield a high purity product with a yield of 94.8% . This suggests that similar methods could be applied to synthesize 1-bromo-4,5-dichloro-2-nitrobenzene with high efficiency and purity.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is characterized by the presence of nitro and halogen groups attached to a benzene ring. These substituents influence the electronic properties of the molecule. For instance, the crystal structures of halogenated nitrobenzenes have been studied, revealing interactions such as hydrogen bonding and π-stacking, which are significant for the stability of the compounds .
Chemical Reactions Analysis
Halogenated nitrobenzenes participate in various chemical reactions. The electrochemical reduction of 1-bromo-4-nitrobenzene has been shown to produce arylzinc compounds, which are useful intermediates in organic synthesis . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit increased reactivity in ionic liquids compared to conventional solvents, leading to the formation of nitrobenzene radical anion and bromide ions . These findings indicate that 1-bromo-4,5-dichloro-2-nitrobenzene could also exhibit interesting reactivity under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-4,5-dichloro-2-nitrobenzene are influenced by its molecular structure. The presence of halogen atoms and a nitro group is likely to affect its boiling point, melting point, solubility, and stability. The metabolism of similar compounds in biological systems has been studied, showing that they can be converted into mercapturic acids, indicating potential pathways for biotransformation . The electronic properties of related compounds have been investigated through cyclic voltammetry, suggesting that 1-bromo-4,5-dichloro-2-nitrobenzene may also exhibit unique redox properties .
Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Force Field Studies
1-Bromo-4,5-dichloro-2-nitrobenzene and similar compounds have been studied in vibrational spectroscopy. For example, Reddy and Rao (1994) conducted a zero-order normal coordinate analysis for various substituted benzenes, including those with similar structures to 1-bromo-4,5-dichloro-2-nitrobenzene. This analysis aids in understanding the vibrational properties and force fields of these molecules, which is crucial in materials science and chemical engineering (Reddy & Rao, 1994).
Anisotropic Displacement Parameters
The study of anisotropic displacement parameters in similar compounds to 1-bromo-4,5-dichloro-2-nitrobenzene has been reported. Mroz et al. (2020) investigated these parameters for isomorphous compounds, providing insights into their structural behavior and stability, which are important for understanding the physical properties of these materials (Mroz et al., 2020).
Photoelectrochemical Studies
The photoelectrochemical behavior of compounds similar to 1-bromo-4,5-dichloro-2-nitrobenzene, like p-bromo-nitrobenzene, has been examined. Compton and Dryfe (1994) explored the reduction process and photocurrent flow in these compounds, contributing to the understanding of their electrochemical properties. This research is significant in fields like photovoltaics and electrochemical sensors (Compton & Dryfe, 1994).
Chemical Synthesis and Reactions
Bovonsombat and Mcnelis (1993) researched the ring halogenation of polyalkylbenzenes, including compounds structurally related to 1-bromo-4,5-dichloro-2-nitrobenzene. Their findings are essential for synthetic chemistry, particularly in designing specific halogenated compounds for various industrial applications (Bovonsombat & Mcnelis, 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-4,5-dichloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFXRVGCQJCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524310 | |
| Record name | 1-Bromo-4,5-dichloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,5-dichloro-2-nitrobenzene | |
CAS RN |
93361-94-5 | |
| Record name | 1-Bromo-4,5-dichloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



